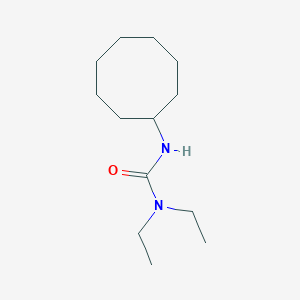![molecular formula C16H17NO4S B4391557 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4391557.png)
2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide
Übersicht
Beschreibung
2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide: is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position, and an acetamide group attached to a phenylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzyl chloride and phenylsulfonyl acetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods: While specific industrial production methods for 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthio group, resulting in N-(2-methoxybenzyl)-2-(phenylthio)acetamide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives, such as N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) under basic conditions.
Major Products Formed:
Oxidation: N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide.
Reduction: N-(2-methoxybenzyl)-2-(phenylthio)acetamide.
Substitution: N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide can be used as a ligand in transition metal catalysis, enhancing the selectivity and efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, it can be explored as a lead compound for developing new pharmaceuticals, especially for targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- N-(2-hydroxybenzyl)-2-(phenylsulfonyl)acetamide
- N-(2-aminobenzyl)-2-(phenylsulfonyl)acetamide
- N-(2-methoxybenzyl)-2-(phenylthio)acetamide
Uniqueness:
- Structural Features: The presence of both a methoxybenzyl and a phenylsulfonyl group provides unique electronic and steric properties, making it distinct from its analogs.
- Reactivity: The combination of these groups allows for diverse chemical reactivity, enabling various functionalizations and applications.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-15-10-6-5-7-13(15)11-17-16(18)12-22(19,20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPYLUMFFGOCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)butanamide](/img/structure/B4391481.png)

![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4391497.png)
![ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4391510.png)
![2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol](/img/structure/B4391518.png)
![5-{[(4-methylphenyl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B4391529.png)
![ETHYL 2-{3-OXO-1-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-2-YL}ACETATE](/img/structure/B4391537.png)

![4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391544.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4391563.png)

![4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4391573.png)
